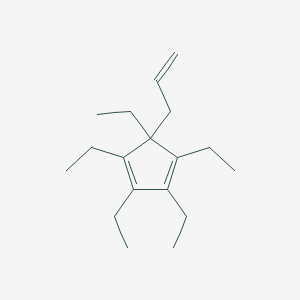
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is an organic compound belonging to the class of cyclopentadienes This compound features a cyclopentadiene ring substituted with five ethyl groups and one propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Another approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by subsequent alkylation steps to introduce the ethyl and propenyl groups. This method allows for greater control over the substitution pattern and can be optimized for higher yields.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- often involves large-scale alkylation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, and allow for efficient production of the compound. The use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups onto the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
作用机制
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- involves its interaction with molecular targets through its reactive functional groups. The compound can form coordination complexes with metal ions, facilitating catalytic processes. Its propenyl group can undergo addition reactions, while the ethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but with methyl groups instead of ethyl and propenyl groups.
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-5-(2-propenyl)-: Similar structure but with methyl groups instead of ethyl groups.
Cyclopentadiene: The parent compound with no substituents.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties
属性
CAS 编号 |
67531-01-5 |
|---|---|
分子式 |
C18H30 |
分子量 |
246.4 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentaethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C18H30/c1-7-13-18(12-6)16(10-4)14(8-2)15(9-3)17(18)11-5/h7H,1,8-13H2,2-6H3 |
InChI 键 |
VWGCONBXSUXNRZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(C(=C1CC)CC)(CC)CC=C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


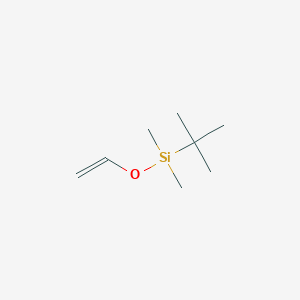
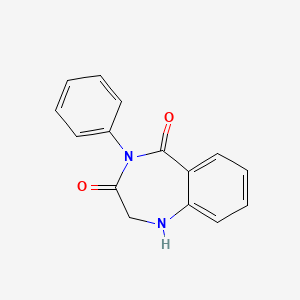

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
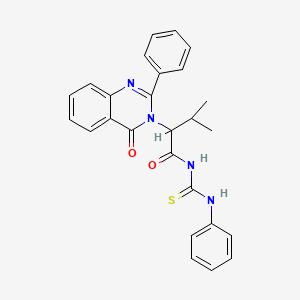

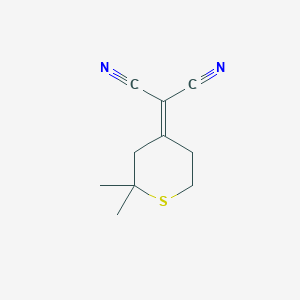
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
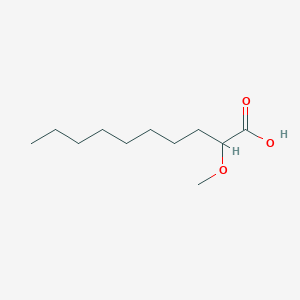
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
